molecular formula C25H41NO3PPdS- B13396351 Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B13396351
M. Wt: 573.1 g/mol
InChI Key: QXWMBXDXFALGIL-UHFFFAOYSA-N
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Description

Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound. It is known for its unique structure, which includes a phosphane ligand, a methanesulfonic acid group, a palladium center, and a 2-phenylaniline moiety. This compound is often used in catalysis and has significant applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The conditions often involve specific temperatures, pressures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of palladium, while substitution reactions may result in different ligand configurations .

Scientific Research Applications

Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline involves its interaction with molecular targets and pathways. The palladium center plays a crucial role in catalysis, facilitating various chemical transformations. The phosphane ligand and methanesulfonic acid group contribute to the stability and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline is unique due to its specific combination of ligands and functional groups, which provide distinct reactivity and stability. This makes it particularly valuable in catalysis and other specialized applications .

Properties

Molecular Formula

C25H41NO3PPdS-

Molecular Weight

573.1 g/mol

IUPAC Name

butyl(ditert-butyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C12H10N.C12H27P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8-9-10-13(11(2,3)4)12(5,6)7;1-5(2,3)4;/h1-6,8-9H,13H2;8-10H2,1-7H3;1H3,(H,2,3,4);/q-1;;;

InChI Key

QXWMBXDXFALGIL-UHFFFAOYSA-N

Canonical SMILES

CCCCP(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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